N-(Pyridin-3-yl)pyridin-2-amine
Overview
Description
“N-(Pyridin-3-yl)pyridin-2-amine” is a chemical compound that belongs to the class of organic compounds known as phenylpyridines . These are polycyclic aromatic compounds containing a benzene ring linked to a pyridine ring through a CC or CN bond . The molecular formula of this compound is C10H9N3 and it has a molecular weight of 171.2 .
Synthesis Analysis
The synthesis of “this compound” can be achieved from α-bromoketones and 2-aminopyridine under different reaction conditions . N-(Pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP and the reaction conditions were mild and metal-free .Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using various spectroscopic techniques such as FT-IR, 1H-NMR, and 13C-NMR . The crystal structure can be solved by Direct Methods with SHELXT and refined with least-squares techniques using SHELXL .Chemical Reactions Analysis
“this compound” can undergo various chemical reactions. For instance, it can be involved in the formation of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridine under different reaction conditions . The reaction proceeds via the initial displacement of the halogen atom by the pyridine ring nitrogen to afford pyridinium salt, which subjected a facile closure and provided the shared intermediate .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” can be determined using various analytical techniques. It is a solid compound . The SMILES string is CC©NCC1=CC=CN=C1 .Scientific Research Applications
Tautomerism and Divalent N(I) Character
- N-(Pyridin-2-yl)thiazol-2-amine, a chemical unit related to N-(Pyridin-3-yl)pyridin-2-amine, exhibits dynamic tautomerism and divalent N(I) character. Quantum chemical analysis reveals competitive isomeric structures with electron donating properties. This feature is critical in the synthesis of therapeutically important species (Bhatia, Malkhede, & Bharatam, 2013).
Novel Compound Synthesis and Characterization
- A new complex involving N-(pyridin-2-yl)pyridin-2-amine (NDPA) was synthesized and characterized, highlighting its potential in creating unique chemical structures. This study provides insights into the ligands' coordination with metal centers (Bilkan et al., 2016).
Metal-Free Oxidative C–H Functionalization
- N-(Pyridin-2-yl)benzo[d]thiazol-2-amines were synthesized using a metal-free oxidative C–S bond formation approach. This method demonstrates a broad substrate scope and efficient product purification, important for developing biologically potent compounds (Mariappan et al., 2016).
Gold-Catalyzed Formal [3 + 2]-Dipolar Cycloaddition
- Pyridinium N-(heteroaryl)aminides, similar to this compound, can be used in gold-catalyzed cycloadditions, providing access to imidazo-fused heteroaromatics. This process accommodates structural variations and is significant in synthesizing complex heterocyclic compounds (Garzón & Davies, 2014).
Synthesis of Amides and Bromoimidazopyridines
- Research has demonstrated the synthesis of N-(Pyridin-2-yl)amides and bromoimidazopyridines from α-bromoketones and 2-aminopyridine, similar to this compound. These reactions provide pathways to diverse chemical structures, expanding the scope of synthetic chemistry (Liu et al., 2019).
Safety and Hazards
“N-(Pyridin-3-yl)pyridin-2-amine” is classified as Acute Tox. 4 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The signal word is “Warning” and it has hazard statement H302 . It is recommended to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .
Future Directions
The future directions for “N-(Pyridin-3-yl)pyridin-2-amine” could involve its potential use in the development of new anticancer agents targeting the tubulin-microtubule with heterocyclic rings . Furthermore, the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives using magnesium oxide nanoparticles has been studied, and these compounds have shown more cytotoxic activity than the reference drug (i.e., imatinib) .
Mechanism of Action
Target of Action
N-(Pyridin-3-yl)pyridin-2-amine is a complex organic compound that interacts with various targets. It has been found to have antifungal activity, particularly against Candida spp . The compound’s primary target is the Sterol 14-alpha demethylase (CYP51), an enzyme involved in the biosynthesis of ergosterol, a crucial component of fungal cell membranes .
Mode of Action
The compound interacts with its target, CYP51, inhibiting the formation of ergosterol . This disruption in ergosterol biosynthesis leads to changes in the fungal cell membrane’s composition and integrity, impairing its function and leading to cell death .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the ergosterol biosynthesis pathway. By inhibiting the enzyme CYP51, the compound prevents the conversion of lanosterol to ergosterol . This disruption leads to a decrease in ergosterol levels and an accumulation of toxic intermediates, causing damage to the fungal cell and ultimately leading to cell death .
Pharmacokinetics
In-silico absorption, distribution, metabolism, excretion, and toxicity (admet) analysis suggests that the compound could be moderately toxic to humans . Further in-vitro toxicity studies are needed to understand the real-time toxic level .
Result of Action
The result of this compound’s action is the inhibition of fungal growth. The compound exhibits potent antifungal activity, with minimum inhibitory concentration ranges from 4 to 16 µg/mL and minimum fungicidal concentration in the range 4‒32 µg/mL . This indicates that the compound is effective at relatively low concentrations in inhibiting the growth of Candida spp., including several multidrug-resistant strains .
Biochemical Analysis
Biochemical Properties
It has been synthesized from α-bromoketones and 2-aminopyridine under different reaction conditions . The reaction conditions were mild and metal-free .
Cellular Effects
Related compounds have shown cytotoxic activity against various cancer cell lines . For instance, a derivative of N-(Pyridin-3-yl)pyrimidin-2-yl-aminophenyl-amide showed more cytotoxic activity than the reference drug (imatinib) when tested against A549 lung cancer cell lines .
Molecular Mechanism
Related compounds have been shown to inhibit receptor tyrosine kinase
Properties
IUPAC Name |
N-pyridin-3-ylpyridin-2-amine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3/c1-2-7-12-10(5-1)13-9-4-3-6-11-8-9/h1-8H,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDOUVZLLXQKXPQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NC2=CN=CC=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.